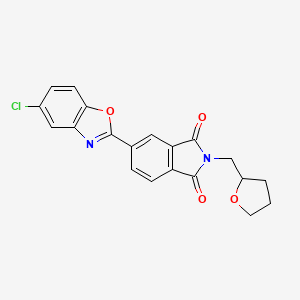![molecular formula C7H10ClN3O2 B12447230 3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride](/img/structure/B12447230.png)
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly(ADP-ribose) polymerases (PARP-1), which are involved in DNA repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with suitable reagents to form the desired pyrido[4,3-D]pyrimidine core . The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrido[4,3-D]pyrimidine core, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
3H,4AH,5H,6H,7H,8H-Pyrido[4,3-D]pyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its role in inhibiting PARP-1, which is involved in DNA repair mechanisms.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting PARP-1, a key enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP-1, the compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrido[3,4-d]pyrimidine: Known for its antiproliferative and antimicrobial properties.
Pyrido[3,2-d]pyrimidine: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Its structural features allow for selective binding to the active site of PARP-1, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C7H10ClN3O2 |
|---|---|
Poids moléculaire |
203.62 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;/h4,8H,1-3H2,(H,10,11,12);1H |
Clé InChI |
JXTMLUDMGOPMFA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1=NC(=O)NC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
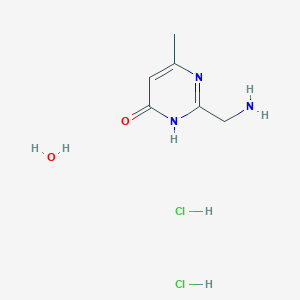
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)

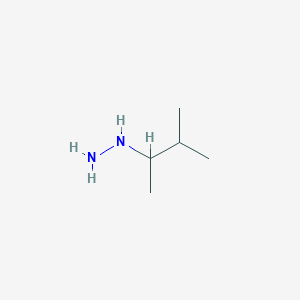
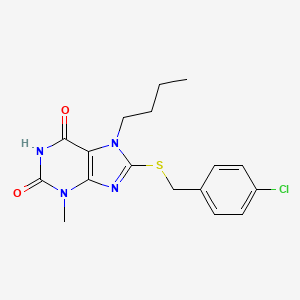
![1-Boc-4-[(2-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12447175.png)
![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
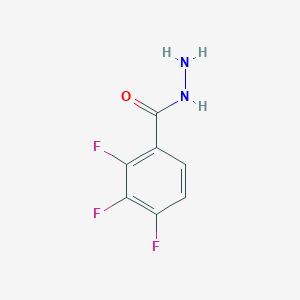
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
![4,6-Bis(difluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12447203.png)
